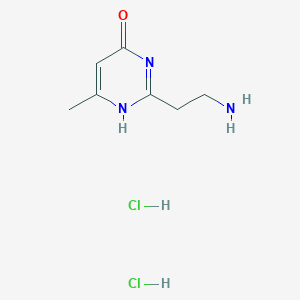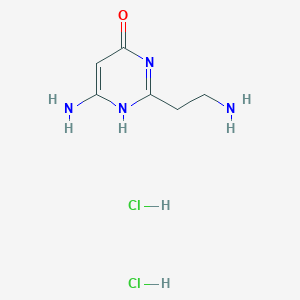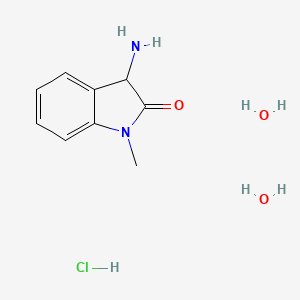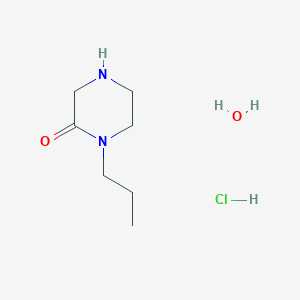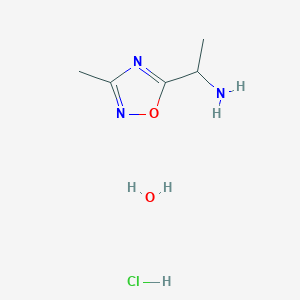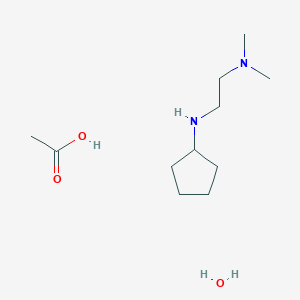
N'-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate is a chemical compound that belongs to the class of organic compounds known as diamines. It is characterized by the presence of a cyclopentyl group attached to a dimethylated ethanediamine backbone, with an acetate hydrate component. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate typically involves the reaction of cyclopentylamine with N,N-dimethyl-1,2-ethanediamine in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the acetate hydrate form.
Industrial Production Methods
In an industrial setting, the production of N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,2-ethanediamine: A simpler analog without the cyclopentyl group.
N-cyclopentyl-1,2-ethanediamine: Lacks the dimethyl groups on the ethanediamine backbone.
N,N-dimethylcyclopentylamine: Contains a cyclopentyl group but differs in the position of the dimethyl groups.
Uniqueness
N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate is unique due to the combination of its cyclopentyl and dimethyl groups, which confer specific steric and electronic properties. These properties make it a valuable compound in various chemical reactions and applications, distinguishing it from its simpler analogs.
Properties
IUPAC Name |
acetic acid;N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.C2H4O2.H2O/c1-11(2)8-7-10-9-5-3-4-6-9;1-2(3)4;/h9-10H,3-8H2,1-2H3;1H3,(H,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJODALEOXXILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C)CCNC1CCCC1.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970581.png)
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate](/img/structure/B7970584.png)
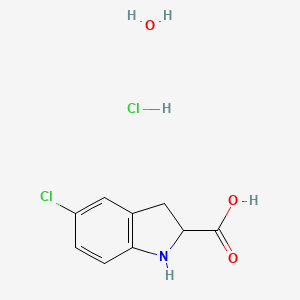
![[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate](/img/structure/B7970614.png)
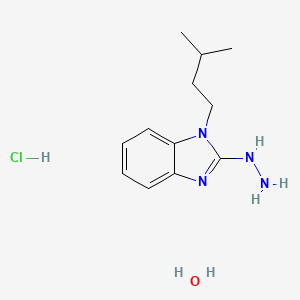
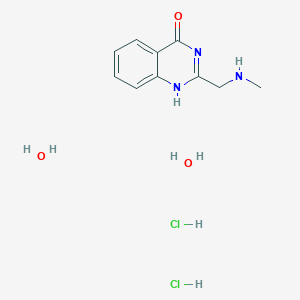
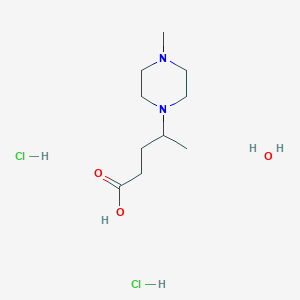
![(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate](/img/structure/B7970624.png)
![[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate, AldrichCPR](/img/structure/B7970630.png)
